Cas no 7494-96-4 (2-(4-chlorophenoxy)-n-[2-(4-chlorophenoxy)ethyl]-n-methylethanamine)

2-(4-chlorophenoxy)-n-[2-(4-chlorophenoxy)ethyl]-n-methylethanamine structure
7494-96-4 structure
Product Name:2-(4-chlorophenoxy)-n-[2-(4-chlorophenoxy)ethyl]-n-methylethanamine
CAS No:7494-96-4
MF:C17H19Cl2NO2
MW:340.244262933731
CID:980614
PubChem ID:343767
Update Time:2025-04-19

2-(4-chlorophenoxy)-n-[2-(4-chlorophenoxy)ethyl]-n-methylethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenoxy)-n-[2-(4-chlorophenoxy)ethyl]-n-methylethanamine
    • AC1L7Z25
    • NSC400258
    • NSC-400258
    • 2-(4-Chlorophenoxy)-N-[2-(4-chlorophenoxy)ethyl]-N-methylethan-1-amine
    • DTXSID00322037
    • 7494-96-4
    • Inchi: 1S/C17H19Cl2NO2/c1-20(10-12-21-16-6-2-14(18)3-7-16)11-13-22-17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3
    • InChI Key: YIEIQLLNLGZWJS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OCCN(C)CCOC1C=CC(=CC=1)Cl

Computed Properties

  • Exact Mass: 339.07947
  • Monoisotopic Mass: 339.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 21.7Ų

Experimental Properties

  • Density: 1.219
  • Boiling Point: 451.1°C at 760 mmHg
  • Flash Point: 226.6°C
  • Refractive Index: 1.567
  • PSA: 21.7
  • LogP: 4.38300
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